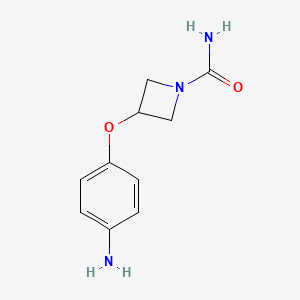

3-(4-Aminophenoxy)azetidine-1-carboxamide

Overview

Description

APAC is a chemical compound that has gained significant attention in the field of chemistry. It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol.

Synthesis Analysis

Azetidines, the class of compounds to which APAC belongs, have been synthesized through various methods, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . A recent review provides an overview of the synthesis, reactivity, and application of azetidines .Molecular Structure Analysis

The molecular structure of APAC consists of a four-membered azetidine ring with an aminophenoxy group at the 3-position and a carboxamide group at the 1-position.Chemical Reactions Analysis

Azetidines are known for their unique reactivity, driven by a considerable ring strain . This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Scientific Research Applications

Synthesis and Biological Activity

Antibacterial and Antifungal Activities : Azetidinone derivatives have shown promising antibacterial and antifungal properties. A study synthesized a new series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide compounds, which were screened for their antibacterial, antifungal, and antitubercular activities. Some compounds exhibited good activities, highlighting the potential of azetidine derivatives in developing new antimicrobial agents (Samadhiya et al., 2013).

Synthetic Methodologies : Research on azetidine derivatives also focuses on synthetic methodologies, including the preparation of 3-oxo- and 3-ethylideneazetidine derivatives. These studies are crucial for the development of novel synthetic routes that could lead to the production of compounds with potential medicinal applications (Bauman & Duthaler, 1988).

Proline Analogue Studies : Azetidine-2-carboxylic acid, a 4-membered ring analogue of proline, has been used in the study of proline metabolism and protein conformation. Its synthesis and application in biological studies suggest its utility in exploring biological mechanisms and potentially in drug design (Verbruggen et al., 1992).

Enantioselective Biotransformations : Studies have demonstrated the efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles to afford corresponding azetidine-2-carboxylic acids and their amide derivatives with high enantiomeric excess. This showcases the potential of azetidine derivatives in the synthesis of chiral compounds, which are crucial in drug development (Leng et al., 2009).

Future Directions

Azetidines, including APAC, have been gaining attention in the field of organic synthesis and medicinal chemistry . They are used in drug discovery, polymerization, and as chiral templates . The future of azetidines lies in further exploring their unique reactivity and developing new synthetic methodologies .

Mechanism of Action

Target of Action

The primary target of 3-(4-Aminophenoxy)azetidine-1-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .

Mode of Action

This compound interacts with STAT3 by inhibiting its activity. It binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis . This binding disrupts the formation of STAT3:STAT3 dimers, a crucial step in the activation of STAT3 .

Biochemical Pathways

The inhibition of STAT3 by this compound affects various biochemical pathways. STAT3 is involved in many cellular processes, including cell growth and differentiation, inflammation, and immune responses . By inhibiting STAT3, the compound can disrupt these processes.

Pharmacokinetics

The compound’s potency against stat3 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The inhibition of STAT3 by this compound has several molecular and cellular effects. It inhibits constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with this compound inhibits cell growth, colony survival, and induces apoptosis .

properties

IUPAC Name |

3-(4-aminophenoxy)azetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-7-1-3-8(4-2-7)15-9-5-13(6-9)10(12)14/h1-4,9H,5-6,11H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUSVKMAZJVBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)

![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)

![2-(2-Azidoethyl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1491265.png)

![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)

![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)

![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)